4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
This compound is a derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . It belongs to a series of isoxazole derivatives that have been synthesized and evaluated for their cytotoxicity . These compounds have exhibited anti-cancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed synthesis process is not provided in the available resources.Scientific Research Applications
Anti-Cancer Activity
This compound has shown promising anti-cancer properties. Specifically, isoxazole derivatives of this compound were synthesized and evaluated for their cytotoxicity. They exhibited anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549 . Among these, the Colo205 cell line was particularly sensitive to the compound, with IC50 values ranging from 5.04 to 13 μM.
Cell Cycle Regulation
One of the most promising derivatives, labeled as “20c,” induced G2/M cell cycle arrest in Colo205 cells. This effect is crucial for controlling cell proliferation and maintaining genomic stability. The compound’s ability to modulate cell cycle progression makes it an interesting candidate for further investigation .
Activation of p53
Compound 20c significantly increased the levels of p53 in Colo205 cells. As you may know, p53 is a tumor suppressor protein that plays a central role in preventing cancer by regulating cell cycle checkpoints and promoting apoptosis. By acting as a small-molecule activator of p53, this compound helps maintain the delicate balance between cell proliferation and programmed cell death .
Mitochondrial Pathway and Apoptosis
The compound altered the balance of key mitochondrial proteins, such as Bcl-2 and Bax. This disruption led to apoptosis by accelerating the expression of caspases, which are essential for programmed cell death. Thus, compound 20c appears to trigger apoptosis via mitochondrial-dependent pathways .
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound exhibits anti-cancer activity and is particularly effective against the Colo205 cell line .
Mode of Action
The compound interacts with its targets by inducing G2/M cell cycle arrest . This means it prevents the cells from dividing and proliferating. Additionally, the levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with the compound .
Biochemical Pathways
The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, or programmed cell death, by accelerating the expression of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Result of Action
The result of the compound’s action is the regulation of the equilibrium between rapid cell proliferation and apoptosis . This regulation can lead to a decrease in the growth and spread of cancer cells. Thus, the compound can be considered as a potential small-molecule activator of p53 .
Action Environment
Environmental factors such as nutrient availability and defense mechanisms can influence the compound’s action, efficacy, and stability . For instance, bacteria use quorum sensing pathways to respond to these external factors . .
Future Directions
The future directions for this compound involve further biological testing in in vivo colon cancer models . The compound 20c, in particular, can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This makes it a potential candidate for further development .
properties
IUPAC Name |
4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILHEQBHDUMQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine |
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